molecular formula C22H17Cl2NO3S B11135391 ethyl 2-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-4-phenylthiophene-3-carboxylate

ethyl 2-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11135391
M. Wt: 446.3 g/mol
InChI Key: GIUZZSWHUWBJFR-PKNBQFBNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves the reaction of ethyl 4-phenylthiophene-3-carboxylate with 2,4-dichlorophenylprop-2-enamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

ETHYL 2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(2E)-3-(2,6-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-ENAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of both the dichlorophenyl and phenylthiophene groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C22H17Cl2NO3S

Molecular Weight

446.3 g/mol

IUPAC Name

ethyl 2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C22H17Cl2NO3S/c1-2-28-22(27)20-17(14-6-4-3-5-7-14)13-29-21(20)25-19(26)11-9-15-8-10-16(23)12-18(15)24/h3-13H,2H2,1H3,(H,25,26)/b11-9+

InChI Key

GIUZZSWHUWBJFR-PKNBQFBNSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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